molecular formula C41H80O5 B1243829 1-Hexadecanoyl-2-docosanoyl-sn-glycerol

1-Hexadecanoyl-2-docosanoyl-sn-glycerol

Cat. No. B1243829
M. Wt: 653.1 g/mol
InChI Key: JAJNYVORAKCQCM-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-docosanoyl-sn-glycerol is a diacylglycerol 38:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and docosanoyl respectively. It is a diacylglycerol 38:0 and a 1,2-diacyl-sn-glycerol. It derives from a hexadecanoic acid and a docosanoic acid.
DG(16:0/22:0/0:0)[iso2], also known as DG(16:0/22:0) or diacylglycerol(16:0/22:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/22:0) pathway and phosphatidylcholine biosynthesis PC(16:0/22:0) pathway. DG(16:0/22:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:0/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:0/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:0/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:0/18:0) pathway.

Scientific Research Applications

Oxidative Stability in Triacylglycerols

1. Oxidative Stability : A study by Wijesundera et al. (2008) found that docosahexaenoic acid (DHA) is more stable to oxidation when located at the sn-2 position of triacylglycerol (TAG) as compared to the sn-1(3) position. The research highlighted that this stability is influenced by the position of DHA within the TAG structure (Wijesundera et al., 2008).

Algal Cultivation for DHA Production

2. Algal Cultivation for DHA Production : Ethier et al. (2011) investigated the continuous culture of the microalgae Schizochytrium limacinum on biodiesel-derived crude glycerol to produce DHA. The study observed how variations in dilution rate and glycerol concentration affected biomass and DHA productivity, highlighting the efficiency of using crude glycerol as a feedstock for DHA production (Ethier et al., 2011).

Anthelmintic and Cytotoxic Activities

3. Anthelmintic and Cytotoxic Activities : Lasisi and Idowu (2014) researched the cytotoxic and anthelmintic activities of various compounds, including 1-O-docosanoyl-sn-glyceride, isolated from Berlinia confusa. Their findings contribute to understanding the potential therapeutic applications of such compounds (Lasisi & Idowu, 2014).

Biodiesel-Waste Glycerol Utilization

4. Biodiesel-Waste Glycerol Utilization : Chi et al. (2007) explored using biodiesel-waste glycerol to produce DHA through microalgal fermentation. They determined optimal conditions for DHA yield, demonstrating the potential of biodiesel-derived glycerol as a renewable feedstock for DHA production (Chi et al., 2007).

Synthetic Access to Arsenic-Containing Phosphatidylcholines

5. Synthetic Access to AsPCs : Guttenberger et al. (2017) achieved the first synthesis of an arsenic-containing phosphatidylcholine, contributing to the understanding of arsenolipids’ biological and toxicological properties. This research is significant for studying the impact of arsenolipids in food (Guttenberger et al., 2017).

Photocatalytic Hydrogen Production

6. Photocatalytic Hydrogen Production : Chang et al. (2018) researched photocatalytic hydrogen generation from glycerol using ZnO-ZnS/graphene photocatalysts. Their findings offer insights into using glycerol as a substrate for sustainable hydrogen production (Chang et al., 2018).

Secondary Metabolites from Garcinia daedalanthera

7. Secondary Metabolites Research : Forestrania et al. (2020) isolated new glycerol esters from Garcinia daedalanthera and assessed their cytotoxicity. This study contributes to the understanding of the biological activities of natural products (Forestrania et al., 2020).

Glycerol Utilization in Algal Biomass Composition

8. Glycerol Utilization in Algae : Pyle et al. (2008) examined the effects of crude glycerol impurities on DHA production and algal biomass composition. Their research demonstrates the feasibility of using crude glycerol as a carbon source for algae, potentially beneficial for omega-3-fortified food production (Pyle et al., 2008).

properties

Product Name

1-Hexadecanoyl-2-docosanoyl-sn-glycerol

Molecular Formula

C41H80O5

Molecular Weight

653.1 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] docosanoate

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1

InChI Key

JAJNYVORAKCQCM-KDXMTYKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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